3-Methylideneazetidine hydrochloride
Description
Properties
IUPAC Name |
3-methylideneazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N.ClH/c1-4-2-5-3-4;/h5H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVAJSZJOLXGDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for Azetidine Derivatives
Azetidines, including 3-methylideneazetidine hydrochloride, are typically synthesized through ring-closure reactions involving haloalkylamines or related intermediates. The key steps often include:
- Formation of linear precursors with leaving groups at appropriate positions.
- Intramolecular cyclization to form the azetidine ring.
- Functional group transformations to install the methylidene substituent.
- Conversion to hydrochloride salt for stability and isolation.
The preparation often involves controlled conditions of temperature, solvent, and catalysts to optimize yields and purity.
Preparation via Cyclization of Haloalkylamines and Hydrogenolysis
According to a patented process (US4966979A), azetidine derivatives can be prepared by reacting primary methylamines with propane derivatives bearing leaving groups (such as chloro, bromo, iodo, O-tosyl, or O-mesyl) at the 1- and 3-positions. The process includes:
- Step 1: Heating a mixture of the primary amine and the propane derivative in a hot organic solvent with a non-nucleophilic base and water to promote cyclization forming an N-protected azetidine intermediate.
- Step 2: Hydrogenolysis of the N-protected azetidine using a palladium catalyst under hydrogen gas pressure to remove the protecting group, yielding the azetidine free base.
- Step 3: Treatment with strong acid (e.g., hydrochloric acid) to form the azetidine hydrochloride salt.
Key conditions and catalysts include:
| Parameter | Details |
|---|---|
| Solvent | Hot organic solvents (e.g., butanol, methanol) |
| Base | Non-nucleophilic base (e.g., triethylamine) |
| Temperature | 85–150 °C (optimal 95–105 °C) |
| Catalyst | Palladium on carbon or alumina, rhodium catalysts |
| Hydrogen Pressure | 20–150 psi (optimal 40–80 psi) |
| Reaction Time | Several hours (1–3 hours for hydrogenolysis) |
This method ensures high yields by minimizing intermolecular side reactions and efficiently removing protecting groups to yield the free azetidine base, which is then converted to the hydrochloride salt.
Synthesis via Ring Expansion of Bromomethylaziridines
A refined approach involves the thermal ring expansion of 2-bromomethyl-2-methylaziridines to 3-bromo-3-methylazetidines, which are key intermediates for 3-methylideneazetidine derivatives. This method includes:
- Preparation of 2-bromomethyl-2-methylaziridines by reductive cyclization of α,β-dibromoaldimines.
- Thermal ring expansion in refluxing acetonitrile to form 3-bromo-3-methylazetidines.
- Subsequent nucleophilic substitution at the 3-position to introduce various functional groups, including methylidene.
The nucleophilic substitution can be performed with oxygen-centered nucleophiles (e.g., methanol, ethanol) or other nucleophiles like cyanide or amines, enabling diverse functionalization.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| α,β-Dibromoaldimine Formation | Bromination of 2-methylpropenal + amine + TiCl4, Et3N | Dibromoaldimine intermediate |
| Reductive Cyclization | LiAlH4 in ether or THF | 2-Bromomethyl-2-methylaziridine |
| Thermal Ring Expansion | Reflux in acetonitrile | 3-Bromo-3-methylazetidine |
| Nucleophilic Substitution | NaBH4 in MeOH or other nucleophiles | 3-Functionalized 3-methylazetidines |
This method allows access to 3-methylideneazetidine derivatives by further modification of the 3-bromo substituent.
Oxidation and Functional Group Transformations
Further functionalization of azetidine derivatives can be achieved by oxidation and substitution reactions. For example:
- Oxidation of 1-(diphenylmethyl)azetidin-3-ol hydrochloride with tetrapropylammonium perruthenate and 4-methylmorpholine N-oxide in dichloromethane yields 1-(diphenylmethyl)azetidin-3-one.
- Acid treatment and subsequent neutralization afford various hydroxy and carboxamide derivatives of azetidine, which can be precursors for methylidene substitution.
These transformations provide routes to introduce or modify the methylidene group at the 3-position through intermediate oxidation states and nucleophilic substitutions.
| Reaction | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Oxidation | Tetrapropylammonium perruthenate, N-oxide, DCM, ambient, 24 h | 1-(Diphenylmethyl)azetidin-3-one | 37 |
| Acid Treatment | Concentrated H2SO4, ice bath, 2 h | Hydroxyazetidine carboxamide derivatives | 76 |
These steps are useful for preparing intermediates that can be converted into 3-methylideneazetidine hydrochloride through further reactions.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-Methylideneazetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methylene group in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
3-Methylideneazetidine hydrochloride has shown promise as a building block in the synthesis of various pharmaceuticals. Its unique structure allows for:
- Antimicrobial Agents : Compounds derived from azetidine frameworks have been explored for their antibacterial and antifungal properties.
- Anticancer Drugs : The azetidine ring system has been integrated into compounds that exhibit cytotoxic activity against cancer cell lines, highlighting its potential in oncology .
Organic Synthesis
In organic chemistry, 3-methylideneazetidine hydrochloride serves as a versatile intermediate for:
- Synthesis of Bioactive Molecules : It can be transformed into more complex structures through various functionalization reactions, making it valuable in the development of new drugs.
- Polymer Chemistry : Azetidines are utilized in the synthesis of polymers with specific properties, such as increased thermal stability and mechanical strength .
Case Study 1: Antimicrobial Development
A study investigated the synthesis of novel azetidine derivatives from 3-methylideneazetidine hydrochloride, leading to compounds with enhanced antimicrobial activity against resistant strains of bacteria. The results indicated that modifications at the azetidine ring significantly influenced biological activity.
Case Study 2: Anticancer Activity
Research focusing on the anticancer potential of azetidine derivatives demonstrated that certain modifications to 3-methylideneazetidine hydrochloride resulted in compounds that effectively inhibited cancer cell proliferation. These findings support further exploration into the therapeutic applications of azetidine-based drugs.
Summary Table of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Building blocks for pharmaceuticals | Effective against bacterial strains |
| Organic Synthesis | Intermediate for complex organic compounds | Useful in creating novel drug candidates |
| Polymer Chemistry | Synthesis of advanced materials | Enhanced thermal and mechanical properties |
| Anticancer Research | Development of cytotoxic agents | Significant inhibition of cancer cells |
Mechanism of Action
The mechanism of action of 3-Methylideneazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered heterocyclic compound similar to 3-Methylideneazetidine hydrochloride but without the methylene group.
Aziridine: A three-membered heterocyclic compound with a nitrogen atom, known for its high reactivity.
Pyrrolidine: A five-membered heterocyclic compound with a nitrogen atom, commonly used in organic synthesis.
Uniqueness
3-Methylideneazetidine hydrochloride is unique due to its four-membered ring structure with a methylene group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
3-Methylideneazetidine hydrochloride is a compound that belongs to the azetidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of 3-methylideneazetidine hydrochloride, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Overview of Azetidine Compounds
Azetidines are cyclic amines that have been found to exhibit a wide range of biological activities, including antibacterial, antitumor, and neuroprotective effects. The unique structural features of azetidines allow for various modifications that enhance their biological efficacy.
Synthesis of 3-Methylideneazetidine Hydrochloride
The synthesis of 3-methylideneazetidine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound with high purity and yield. Recent studies have demonstrated that densely functionalized azetidine motifs can be synthesized through regioselective reactions, leading to compounds with significant biological activity .
Antibacterial Activity
Research indicates that azetidine derivatives, including 3-methylideneazetidine hydrochloride, possess notable antibacterial properties. These compounds have shown effectiveness against a variety of bacterial strains, potentially making them candidates for developing new antibiotics .
Neuroprotective Effects
Studies have highlighted the neuroprotective potential of azetidine derivatives in models associated with neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. For instance, certain azetidine compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to cognitive decline. Some derivatives demonstrated AChE inhibition comparable to established drugs like rivastigmine .
Case Studies
- Neuroprotective Activity : In a study examining the effects of various azetidine derivatives on neurodegeneration models, 3-methylideneazetidine hydrochloride was found to significantly reduce oxidative stress markers and improve neuronal survival rates in glutamate-induced neurotoxicity assays. This suggests its potential role in treating neurodegenerative disorders .
- Antimicrobial Efficacy : Another case study explored the antibacterial activity of 3-methylideneazetidine hydrochloride against Gram-positive and Gram-negative bacteria. The compound exhibited promising results, inhibiting bacterial growth at low concentrations, which could lead to its development as a novel antibacterial agent .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for determining the purity of 3-Methylideneazetidine hydrochloride in research settings?
- Methodological Answer : Reverse-phase HPLC is widely used for purity analysis. A Kromasil C18 column (150 mm × 4.6 mm, 5 μm) with a mobile phase of methanol and phosphate buffer (e.g., 30:70 v/v) is effective. Calibration curves should be validated over a linear range (e.g., 1–10 μg/mL), with UV detection at 207–210 nm for azetidine derivatives. Recovery rates and RSDs (<2%) must be calculated to confirm accuracy and precision . For impurities, gradient elution with acetonitrile/water is recommended, as seen in analogous azetidine derivatives .
Q. How can researchers safely handle and store 3-Methylideneazetidine hydrochloride in laboratory environments?
- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Handle in a fume hood to avoid inhalation. Store in airtight containers at 2–8°C under nitrogen to prevent degradation. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Follow protocols for azetidine analogs, which are sensitive to moisture and oxidation . Emergency procedures include rinsing exposed areas with water and seeking medical evaluation .
Q. What synthetic routes are commonly employed for the preparation of 3-Methylideneazetidine hydrochloride?
- Methodological Answer : A two-step synthesis is typical:
Ring formation : React 3-chloropropane-1,2-diamine with a methylating agent (e.g., methyl iodide) under basic conditions to form the azetidine ring.
Hydrochloride salt formation : Treat the free base with HCl gas in anhydrous ether.
Reaction yields (~60–75%) can be optimized by controlling temperature (0–5°C during HCl addition) and stoichiometry (1:1.2 molar ratio of base to HCl) . Purity is confirmed via NMR (δ 3.2–3.5 ppm for azetidine protons) and mass spectrometry .
Advanced Research Questions
Q. How can researchers resolve discrepancies between HPLC and spectrophotometric analyses of 3-Methylideneazetidine hydrochloride?
- Methodological Answer : Discrepancies often arise from matrix interference or non-UV-active impurities. Cross-validate methods using:
- Spiked recovery tests : Add known quantities of the compound to sample matrices and compare results.
- LC-MS : Identify co-eluting impurities undetected by UV.
- Acid dye spectrophotometry : Use bromocresol green at pH 3.5 to detect protonated amines, but account for false positives via blank corrections . For azetidine derivatives, HPLC-UV is more reliable for quantitation .
Q. What strategies are effective in optimizing reaction yields for the synthesis of 3-Methylideneazetidine hydrochloride derivatives?
- Methodological Answer :
- Catalyst screening : Test palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura).
- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) for nucleophilic substitutions.
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
- In situ FTIR monitoring : Track intermediate formation to adjust reagent addition rates .
Q. What computational approaches are suitable for predicting the reactivity of 3-Methylideneazetidine hydrochloride in biological systems?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with targets like P2X7 receptors (key in inflammation). Focus on the azetidine ring’s conformation and hydrogen bonding with residues (e.g., Lys127, Asp130) .
- DFT calculations : Analyze electron density maps (B3LYP/6-31G* level) to predict sites for electrophilic attack.
- MD simulations : Simulate solvation in water/octanol to estimate logP and blood-brain barrier permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
